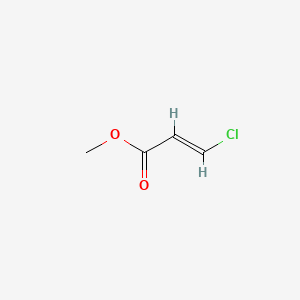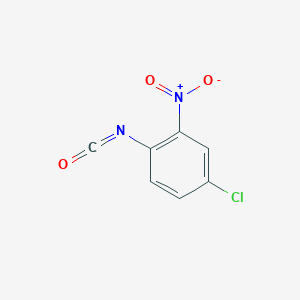
Methyl trans-3-chloropropenoate
Übersicht
Wissenschaftliche Forschungsanwendungen
Halogenation Processes
Methyl trans-3-chloropropenoate is involved in various halogenation processes. Research by Pitkänen and Korhonen (1983) demonstrated that the addition of chlorine, bromine chloride, and bromine to methyl trans-3-chloropropenoate under both ionic and radical conditions results in a mixture of regioisomers. This indicates the compound's reactivity and utility in halogenation chemistry, which is essential for synthesizing various organic compounds (Pitkänen & Korhonen, 1983).
Soil Fumigation and Degradation Studies
In the context of soil fumigation, Ou (1998) discussed the degradation of 1,3-dichloropropene (1,3-D), a compound related to methyl trans-3-chloropropenoate. The study highlighted the differential degradation rates of cis- and trans-1,3-D in soils, with trans-1,3-D degrading more rapidly. This research is crucial in understanding the environmental behavior of similar chlorinated compounds in agriculture and pest control (Ou, 1998).
Chemical and Physical Properties
Beaudet (1962) investigated the microwave spectra of isotopic species of trans-chloropropylene, closely related to methyl trans-3-chloropropenoate. This research contributes to our understanding of the compound's physical properties, such as its barrier to internal rotation and quadrupole coupling constants, which are important in spectroscopic analysis and molecular structure determination (Beaudet, 1962).
Cytochrome P450-catalyzed Hydroxylation
Atkinson et al. (1994) explored the cytochrome P450-catalyzed hydroxylation of hydrocarbons, including compounds similar to methyl trans-3-chloropropenoate. This study is significant in the field of biochemistry, particularly in understanding how enzymes metabolize various hydrocarbons, which has implications in pharmacology and toxicology (Atkinson et al., 1994).
Eigenschaften
IUPAC Name |
methyl (E)-3-chloroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDNFLVIPPOXQL-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl trans-3-chloropropenoate | |
CAS RN |
5135-18-2 | |
| Record name | trans-Methyl 3-chloro-2-propenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid](/img/structure/B1599133.png)

